The Role of Lewis X Tetrasaccharide in Cell Adhesion: A Technical Guide
The Role of Lewis X Tetrasaccharide in Cell Adhesion: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical biological functions of the Lewis X (LeX) and sialyl Lewis X (sLeX) tetrasaccharides in cell adhesion. A comprehensive overview of their interactions, the signaling pathways they trigger, and the experimental methodologies used to study these processes is provided.
Core Concepts in Lewis X-Mediated Cell Adhesion
The sialyl Lewis X (sLeX) tetrasaccharide (Neu5Acα2-3Galβ1-4[Fucα1-3]GlcNAc) is a terminal carbohydrate structure found on glycoproteins and glycolipids on the surface of various cells, most notably leukocytes.[1][2] It functions as a crucial ligand for the selectin family of adhesion molecules (E-selectin, P-selectin, and L-selectin), which are expressed on endothelial cells, platelets, and other leukocytes.[3][4] This interaction is fundamental to a wide range of physiological and pathological processes, including:
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Leukocyte Homing and Inflammatory Responses: The initial tethering and subsequent rolling of leukocytes on the endothelial lining of blood vessels at sites of inflammation is a classic example of sLeX-selectin binding. This process is a prerequisite for the firm adhesion and extravasation of leukocytes into tissues.[5][6]
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Cancer Metastasis: Many cancer cells exhibit high levels of sLeX on their surface. This aberrant glycosylation allows them to mimic leukocytes, facilitating their adhesion to the endothelium and promoting their dissemination to distant organs.[7]
The non-sialylated precursor, Lewis X (LeX), also plays a role in cell adhesion, though generally with lower affinity for selectins compared to its sialylated form.[3]
Quantitative Analysis of Lewis X-Selectin Interactions
The binding affinity and kinetics of the sLeX-selectin interaction have been quantified using various biophysical techniques, primarily Surface Plasmon Resonance (SPR). This data is crucial for understanding the dynamics of cell adhesion and for the development of therapeutic inhibitors.
| Ligand | Receptor | Kd (μM) | kon (M-1s-1) | koff (s-1) | Experimental System | Reference |
| sLeX analogue (TBC1269) | P-selectin | ~111.4 | > 27,000 | > 3 | Surface Plasmon Resonance | [8] |
| Fluorescent sLeX[Glc] | E-selectin | 107 ± 26 | - | - | Fluorescence Polarization | [1] |
| Free sLeX[Glc] | E-selectin | 120 ± 31 | - | - | Fluorescence Polarization | [1] |
Table 1: Binding Affinities and Kinetic Constants for sLeX-Selectin Interactions. Kd: Dissociation constant; kon: Association rate constant; koff: Dissociation rate constant.
The inhibitory potential of sLeX and its derivatives is often assessed in cell adhesion assays, with the half-maximal inhibitory concentration (IC50) being a key parameter.
| Inhibitor | Assay | Target Interaction | IC50 | Reference |
| sLeX liposomes | Inhibition of HL-60 cell adhesion | HL-60 cells to E-selectin | ~1 µg/ml for maximal inhibition | [3] |
| LeX liposomes | Inhibition of HL-60 cell adhesion | HL-60 cells to E-selectin | ~5 µg/ml for 50% inhibition | [3] |
| Monovalent sLeX | Inhibition of neutrophil adhesion | Neutrophils to activated platelets | 2 µg/ml for 50% inhibition | [3] |
| Non-sialylated LeX | Inhibition of neutrophil adhesion | Neutrophils to activated platelets | 54 µg/ml for 50% inhibition | [3] |
| Di- and trivalent sLeX peptides | Inhibition of HepG2 cell adhesion | HepG2 cells to immobilized E-selectin | 3-fold and 10-fold enhancement over sLeX, respectively | [9] |
| sLeX liposomes | Inhibition of HepG2 cell adhesion | HepG2 cells to immobilized E-selectin | ~5 orders of magnitude better than sLeX | [9] |
Table 2: Inhibitory Concentrations (IC50) of sLeX and its Derivatives in Cell Adhesion Assays.
Signaling Pathways in Lewis X-Mediated Cell Adhesion
The engagement of selectins with their sLeX-containing ligands, particularly P-selectin glycoprotein (B1211001) ligand-1 (PSGL-1) on leukocytes, initiates intracellular signaling cascades that modulate cell adhesion and migration.
PSGL-1 Signaling
Binding of P-selectin or E-selectin to PSGL-1 on neutrophils triggers a signaling pathway that leads to the activation of the integrin LFA-1.[10][11] This activation is crucial for the transition from rolling to firm adhesion.
L-selectin Signaling
L-selectin, expressed on leukocytes, can also initiate signaling upon binding to its ligands, which often include sLeX-modified glycoproteins on other cells or the endothelium. This signaling is important for regulating leukocyte adhesion and migration.[5][12]
Experimental Protocols
Static Cell Adhesion Assay
This assay measures the adhesion of cells expressing Lewis X to a monolayer of endothelial cells or a protein-coated surface under static conditions.
Methodology:
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Plate Coating:
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Coat 96-well plates with an E-selectin-IgG chimera or culture endothelial cells (e.g., HUVECs) to confluence.
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For protein coating, incubate with a solution of the adhesion molecule (e.g., 10 µg/mL in PBS) overnight at 4°C.
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For cell monolayers, activate with a cytokine such as TNF-α (10 ng/mL) for 4-6 hours to induce E-selectin expression.[6]
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Wash the wells with PBS to remove unbound protein or media.
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Cell Preparation:
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Label the cells expressing Lewis X (e.g., HL-60 cells) with a fluorescent dye (e.g., Calcein-AM).
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Resuspend the labeled cells in assay buffer (e.g., HBSS with Ca2+ and Mg2+) at a concentration of 1 x 106 cells/mL.
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Adhesion:
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Add the cell suspension to the coated wells. If testing inhibitors, pre-incubate the cells with the inhibitor for 15-30 minutes.
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Incubate the plate for a defined period (e.g., 30 minutes) at 37°C.
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Washing:
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Gently wash the wells multiple times with assay buffer to remove non-adherent cells. The washing force and number of washes should be optimized and kept consistent.
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Quantification:
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Measure the fluorescence of the remaining adherent cells using a fluorescence plate reader.
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Alternatively, lyse the cells and measure the activity of an endogenous enzyme (e.g., hexosaminidase).
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Flow Cytometry-Based Adhesion Assay
This method provides a quantitative measure of the binding of soluble selectins to cells expressing Lewis X.[13][14]
Methodology:
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Cell Preparation:
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Harvest cells and wash them in a suitable buffer (e.g., PBS with 1% BSA).
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Adjust the cell concentration to 1-2 x 106 cells/mL.
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Blocking (Optional):
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To prevent non-specific binding, incubate cells with an Fc receptor blocking agent.
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Incubation with Selectin-Ig Chimera:
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Incubate the cells with a fluorescently labeled selectin-IgG Fc chimera (e.g., E-selectin-IgG) at a predetermined optimal concentration for 30-60 minutes at 4°C.
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-
Washing:
-
Wash the cells twice with cold buffer to remove unbound selectin-IgG.
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-
Secondary Staining (if necessary):
-
If the primary selectin-IgG is not directly labeled, incubate with a fluorescently labeled anti-IgG secondary antibody.
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Data Acquisition:
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Resuspend the cells in buffer and analyze them on a flow cytometer.
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Collect data on a sufficient number of events (e.g., 10,000-20,000).
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Data Analysis:
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Gate on the cell population of interest based on forward and side scatter.
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Quantify the mean fluorescence intensity (MFI) of the selectin-binding cells.
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Surface Plasmon Resonance (SPR) Analysis
SPR is a label-free technique used to measure the kinetics (kon and koff) and affinity (Kd) of biomolecular interactions in real-time.[15][16][17]
Methodology:
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Sensor Chip Immobilization:
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Immobilize one of the binding partners (the "ligand," e.g., a selectin) onto the surface of an SPR sensor chip. Common immobilization chemistries include amine coupling.
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System Priming and Equilibration:
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Prime the SPR system with running buffer (e.g., HBS-EP buffer) to obtain a stable baseline.
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Analyte Injection:
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Inject the other binding partner (the "analyte," e.g., a sLeX-containing glycoprotein or synthetic oligosaccharide) at various concentrations over the sensor surface.
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Association and Dissociation:
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Monitor the change in the SPR signal (measured in Response Units, RU) in real-time. The association phase occurs during analyte injection, and the dissociation phase begins when the injection is stopped and only running buffer flows over the surface.
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Regeneration:
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Inject a regeneration solution (e.g., a low pH buffer or high salt solution) to remove the bound analyte and prepare the sensor surface for the next injection cycle.
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Data Analysis:
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Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic rate constants (kon and koff) and the dissociation constant (Kd).
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References
- 1. Binding of sialyl Lewis x to E-selectin as measured by fluorescence polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolic Inhibition of Sialyl-Lewis X Biosynthesis by 5-Thiofucose Remodels the Cell Surface and Impairs Selectin-Mediated Cell Adhesion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Selectins: initiators of leucocyte adhesion and signalling at the vascular wall - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selectin-Mediated Signaling—Shedding Light on the Regulation of Integrin Activity in Neutrophils | MDPI [mdpi.com]
- 6. Sialyl Lewis X mimetics attenuate E-selectin-mediated adhesion of leukocytes to irradiated human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Affinity and kinetics of sialyl Lewis-X and core-2 based oligosaccharides binding to L- and P-selectin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. rupress.org [rupress.org]
- 11. PSGL-1 Immune Checkpoint Inhibition for CD4+ T Cell Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. L-selectin: A Major Regulator of Leukocyte Adhesion, Migration and Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. Surface Plasmon Resonance Analysis for Quantifying Protein-Carbohydrate Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Surface Plasmon Resonance Analysis for Quantifying Protein–Carbohydrate Interactions | Springer Nature Experiments [experiments.springernature.com]
- 17. pure.psu.edu [pure.psu.edu]
